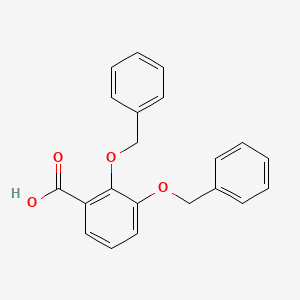
Bis-benzyloxy benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,5-Bis-(benzyloxy)benzoic acid involves the reaction of 1,2-hydroxyethyloxymethacrylate with 3,5-bis-(benzyloxy)benzoic acid in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction occurs in dry dichloromethane under a nitrogen atmosphere .
Molecular Structure Analysis
The compound’s molecular structure consists of a central benzene ring with two benzyloxy groups attached. The outer benzyl rings exhibit disorder, adopting two resolved positions in a 1:1 ratio. The O-CH~2~ groups form dihedral angles of approximately 4.1° and 10.9° with the central benzene ring, adopting a syn-anti conformation .
Chemical Reactions Analysis
3,5-Bis-(benzyloxy)benzoic acid can participate in various chemical reactions, including esterification, amidation, and substitution reactions. Its carboxylic acid functionality allows it to form coordination complexes with transition metal ions, leading to the synthesis of coordination polymers .
Aplicaciones Científicas De Investigación
Liquid Crystal Materials
Liquid crystals (LCs) exhibit both fluidity of liquids and long-range positional or orientational order of crystals. Researchers have explored novel biphenyl-based bent-core (BC) compounds, including Bis-benzyloxy benzoic acid, for their mesomorphic properties . These BC molecules, despite being achiral, self-organize into superstructures with chirality in the mesophase. Their unique properties make them suitable for potential electro-optical devices with fast switching times . The study of BC compounds contributes to advancements in displays, organic light-emitting diodes (OLEDs), biosensors, and organic field-effect transistors.
Dielectric Materials
Dielectric properties play a crucial role in electronic devices. Bis-benzyloxy benzoic acid has been investigated using dielectric spectroscopy techniques. By analyzing the temperature-dependent real and imaginary parts of the dielectric constant, researchers have revealed changes in dielectric properties within the LC mesophase interval . Understanding these properties aids in designing efficient dielectric materials for various applications.
Coordination Polymers
Coordination polymers (CPs) are fascinating materials with opto-electronic properties. Bis-benzyloxy benzoic acid derivatives have been used to assemble lanthanide-based CPs . These CPs find applications in sensing, photocatalysis, and other areas. The ability to tailor CP structures by modifying the ligands allows for fine-tuning their properties.
Photocatalysis
Photocatalysts are essential for environmental remediation and energy conversion. Bis-benzyloxy benzoic acid derivatives can serve as ligands in coordination complexes, enhancing their photocatalytic activity . Researchers explore these compounds for their potential in harnessing solar energy and driving chemical reactions.
Mecanismo De Acción
Mode of Action
The mode of action of Bis-benzyloxy benzoic acid involves its interaction with its targets, leading to various biochemical changes. The compound’s aromatic structure allows it to participate in a variety of chemical reactions, such as oxidation and reduction .
Biochemical Pathways
Bis-benzyloxy benzoic acid may affect several biochemical pathways. For instance, it may participate in benzylic oxidations and reductions, which involve the activation of benzylic hydrogens towards free radical attack .
Pharmacokinetics
The pharmacokinetics of Bis-benzyloxy benzoic acid, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. These properties significantly impact the bioavailability of the compound. Based on its chemical structure, it can be hypothesized that the compound may have good gi absorption and could be bbb permeant .
Result of Action
Given its potential involvement in oxidation and reduction reactions, it may influence the redox state of cells . More research is needed to elucidate the specific molecular and cellular effects of this compound .
Action Environment
The action, efficacy, and stability of Bis-benzyloxy benzoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment may affect the compound’s reactivity and stability . Additionally, the presence of other compounds or substances in the environment could potentially interact with Bis-benzyloxy benzoic acid, influencing its action .
Propiedades
IUPAC Name |
2,3-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)18-12-7-13-19(24-14-16-8-3-1-4-9-16)20(18)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEYPHBTKAEWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441234 | |
| Record name | Bis-benzyloxy benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74272-78-9 | |
| Record name | Bis-benzyloxy benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of bis(benzyloxy)benzoic acid in developing dendritic macromolecules?
A1: Bis(benzyloxy)benzoic acid acts as a crucial building block for constructing dendritic macromolecules, particularly those with aromatic polyester inner structures []. Its structure, featuring two benzyl ether groups, enables the creation of a modifiable hydrophobic "surface" on these macromolecules. Researchers can selectively remove these benzyl ether groups through hydrogenolysis, revealing phenolic chain ends. This transformation paves the way for further modifications, ultimately influencing the macromolecule's solubility and properties, making it suitable for diverse applications.
Q2: How does bis(benzyloxy)benzoic acid contribute to the luminescent properties of lanthanide-based coordination polymers?
A2: Bis(benzyloxy)benzoic acid, and its derivatives like 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, serve as excellent supporting ligands in lanthanide-based coordination polymers []. These ligands effectively coordinate with lanthanide ions, forming stable complexes. Importantly, the benzoate moieties in these complexes act as efficient light-harvesting chromophores. This energy absorption, particularly in the UV range, facilitates energy transfer to the lanthanide ions, ultimately resulting in the characteristic luminescence of these materials. Notably, the specific lanthanide ion used influences the emitted color, making these complexes valuable for applications like bioimaging and sensors.
Q3: Can you elaborate on the crystal structure and intermolecular interactions observed in bis(benzyloxy)benzoic acid?
A3: Bis(benzyloxy)benzoic acid crystallizes with its outer benzyl rings disordered over two positions []. The molecule adopts a syn-anti conformation, with the O—CH2 groups forming specific dihedral angles with the central benzene ring. Importantly, the crystal structure reveals a network of intermolecular interactions. These interactions, primarily O—H⋯O hydrogen bonds along with weaker C—H⋯O interactions, contribute to the compound's stability in its solid state and influence its physical properties, such as melting point and solubility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

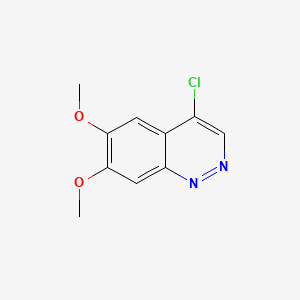
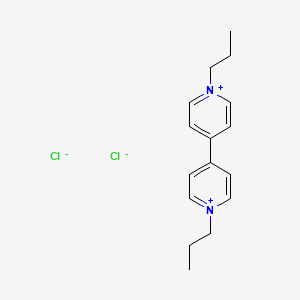
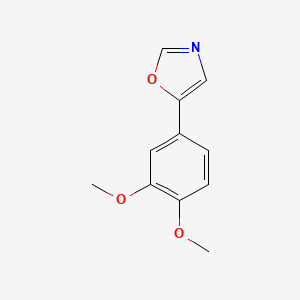

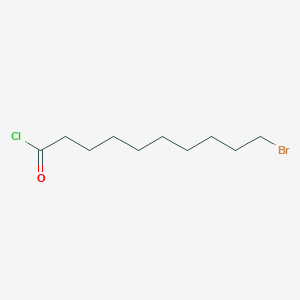
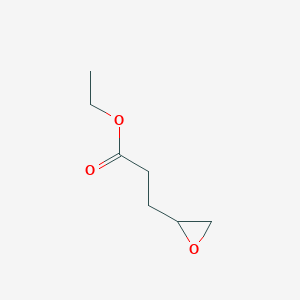



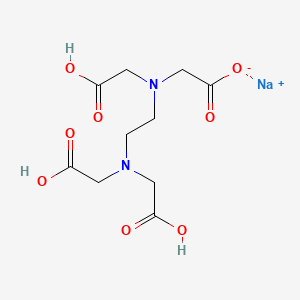

![Benzoic acid, 2-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]-](/img/structure/B3056730.png)

